3-Isocyanatopropyl prop-2-enoate
CAS No.: 119096-71-8
Cat. No.: VC17685065
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119096-71-8 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 3-isocyanatopropyl prop-2-enoate |
| Standard InChI | InChI=1S/C7H9NO3/c1-2-7(10)11-5-3-4-8-6-9/h2H,1,3-5H2 |
| Standard InChI Key | ORTCGSWQDZPULK-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OCCCN=C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Isocyanatopropyl prop-2-enoate features a prop-2-enoate (acrylate) ester linked to a propyl chain terminating in an isocyanate group (). The IUPAC name, 3-isocyanatopropyl prop-2-enoate, reflects this arrangement, with the SMILES notation providing a precise representation of its connectivity . The molecule’s reactivity stems from the electron-deficient carbon in the isocyanate group and the conjugated double bond in the acrylate segment, enabling participation in both nucleophilic additions and radical polymerization.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 155.15 g/mol | |
| CAS Registry Number | 119096-71-8 | |
| XLogP3 (Partition Coefficient) | 1.8 | |
| Rotatable Bond Count | 6 |
Spectroscopic and Computational Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 3-aminopropyl prop-2-enoate with phosgene () or safer carbonylating agents like triphosgene. This two-step process proceeds via the formation of a carbamate intermediate, followed by dehydration to yield the isocyanate. Critical parameters include:
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Temperature: Maintained below 0°C to minimize side reactions.
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Solvent Selection: Dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
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Stoichiometry: A 1:1 molar ratio of amine to phosgene ensures complete conversion.
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance safety and efficiency. Distillation columns purify the crude product, achieving >98% purity as verified by gas chromatography-mass spectrometry (GC-MS). Recent advancements include the use of microreactor systems to reduce phosgene inventory and improve heat dissipation, mitigating explosion risks.
Applications in Polymer Science and Materials Engineering
Cross-Linking Agent in Polyurethanes
The isocyanate group reacts with polyols to form urethane linkages, while the acrylate moiety enables UV-induced polymerization. This dual functionality allows the compound to serve as a photoreactive cross-linker in coatings and adhesives. For instance, in automotive paints, it enhances scratch resistance by forming a densely cross-linked network upon exposure to ultraviolet light.
Molecular Imprinting Technology
3-Isocyanatopropyl prop-2-enoate has been employed to create molecularly imprinted polymers (MIPs) for sensing applications. During polymerization, the isocyanate group interacts with template molecules (e.g., mycotoxins), leaving cavities that exhibit high selectivity upon template removal. A 2024 study demonstrated its efficacy in developing a polymeric sensor for ochratoxin A in food products, achieving a detection limit of 0.1 ppb.
Biomedical Functionalization
Surface modification of medical devices utilizes the compound’s acrylate group for covalent attachment of bioactive molecules. For example, immobilizing heparin on catheter surfaces via Michael addition reduces thrombogenicity by 40% compared to unmodified devices.
Reactivity and Biological Interactions
Kinetic Studies
The isocyanate group undergoes rapid reaction with nucleophiles such as amines, alcohols, and thiols. Pseudo-first-order kinetics studies in ethanol/water mixtures revealed a rate constant () of at 25°C for the reaction with n-butylamine. The acrylate moiety polymerizes with a propagation rate constant () of in bulk monomer systems.
Protein Adduction and Toxicity
In vitro assays show that the isocyanate group reacts with lysine residues in serum albumin, forming stable urea adducts. Chronic exposure in rodent models induced pulmonary inflammation, with a 30% increase in bronchoalveolar lavage fluid neutrophils at 50 ppm exposure over 14 days. These findings underscore the need for rigorous workplace exposure controls.
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